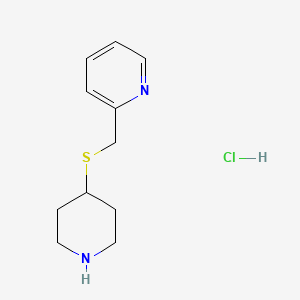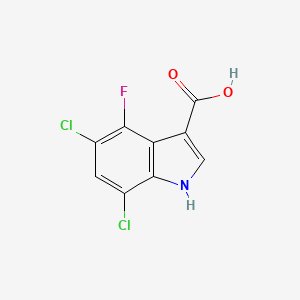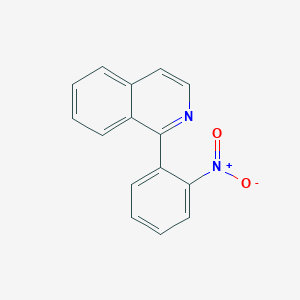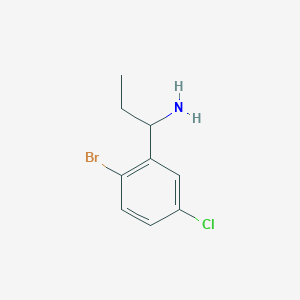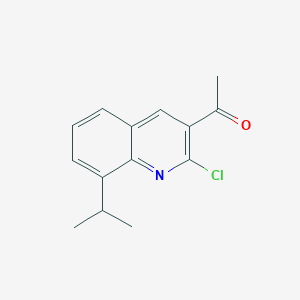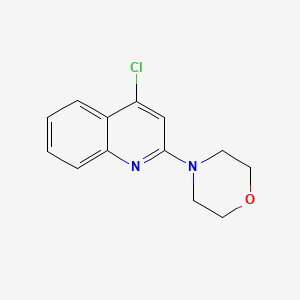
4-(4-Chloroquinolin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloroquinolin-2-yl)morpholine is a compound that belongs to the quinoline family, which is known for its wide range of pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroquinolin-2-yl)morpholine typically involves a multi-step process starting from commercially available 4,7-dichloroquinoline. One common method includes the following steps :
N-Oxidation Reaction: 4,7-dichloroquinoline is oxidized to form 4,7-dichloroquinoline-N-oxide.
C2-Amide Formation Reaction: The N-oxide is then reacted to form a C2-amide derivative.
C4 Substitution Reaction: Finally, a substitution reaction at the C4 position with morpholine yields this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the described synthetic route can be scaled up for industrial applications, ensuring high yields and purity through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloroquinolin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(4-Chloroquinolin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interfere with cellular pathways involved in cell proliferation and survival, making it effective against cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Mefloquine: A quinoline derivative used for malaria treatment.
Uniqueness
4-(4-Chloroquinolin-2-yl)morpholine is unique due to its morpholine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and ability to interact with various biological targets, making it a valuable compound for drug development .
Propriétés
Formule moléculaire |
C13H13ClN2O |
|---|---|
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
4-(4-chloroquinolin-2-yl)morpholine |
InChI |
InChI=1S/C13H13ClN2O/c14-11-9-13(16-5-7-17-8-6-16)15-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2 |
Clé InChI |
SQSRFIQNKNHSFA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC3=CC=CC=C3C(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



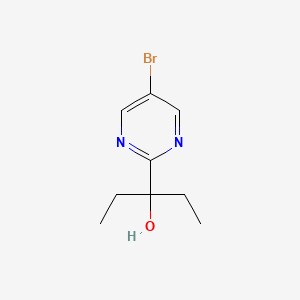
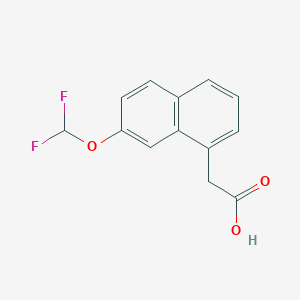
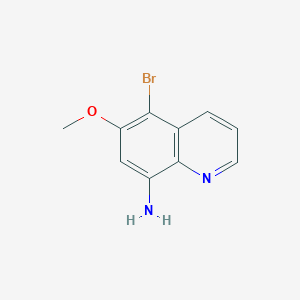
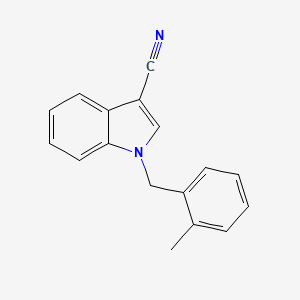
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B11866195.png)
![tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11866211.png)
